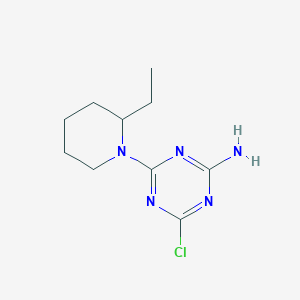

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine

CAS No.: 1220038-44-7

Cat. No.: VC2998338

Molecular Formula: C10H16ClN5

Molecular Weight: 241.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220038-44-7 |

|---|---|

| Molecular Formula | C10H16ClN5 |

| Molecular Weight | 241.72 g/mol |

| IUPAC Name | 4-chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine |

| Standard InChI | InChI=1S/C10H16ClN5/c1-2-7-5-3-4-6-16(7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15) |

| Standard InChI Key | LKFUJFDFDFLJIJ-UHFFFAOYSA-N |

| SMILES | CCC1CCCCN1C2=NC(=NC(=N2)N)Cl |

| Canonical SMILES | CCC1CCCCN1C2=NC(=NC(=N2)N)Cl |

Introduction

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine is a synthetic organic compound categorized under the triazine derivatives. It is identified by the PubChem CID 53410090 and has a molecular formula of C10H17ClN6. The compound features a triazine core substituted with a chlorine atom and an ethylpiperidine group, making it structurally significant in various chemical and pharmaceutical applications .

Synthesis and Derivatives

The synthesis of 4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine is typically achieved through nucleophilic substitution reactions involving triazine precursors. The reaction conditions often involve controlled temperatures and solvents like ethanol or dimethylformamide (DMF). The introduction of the ethylpiperidine group is achieved via amination reactions using suitable alkylamines.

Several derivatives of this compound have been explored by modifying the substituents on the triazine ring or the piperidine group. These derivatives are studied for their biological activities, including anticancer and antimicrobial properties .

Biological Significance

Triazine-based compounds, including 4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine, have shown potential in various biological applications:

-

Anticancer Activity: Triazine derivatives are known to inhibit specific enzymes involved in cell proliferation. For example, studies on related compounds have demonstrated cytotoxic activity against cancer cell lines such as HeLa and HCT116 .

-

Antimicrobial Properties: The chlorine substituent enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes .

-

Pharmacological Research: The structural flexibility of the piperidine group allows for further optimization in drug design .

Applications in Research

The compound serves as a precursor for designing advanced materials and pharmaceuticals. Its triazine core provides a versatile scaffold for synthesizing functionalized molecules with tailored properties.

Safety and Handling

As with most synthetic chemicals, proper handling protocols are essential:

-

Storage: Store in a cool, dry place away from direct sunlight.

-

Protective Measures: Use gloves and safety goggles when handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume